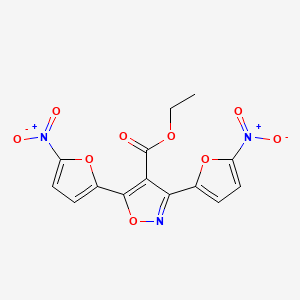

4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester

Description

Historical Evolution of Nitrofuran-Containing Isoxazole Derivatives

The integration of nitrofuran moieties into isoxazole systems originated in the mid-20th century, driven by the quest for antimicrobial agents with improved bioavailability. Early synthetic routes relied on cyclocondensation reactions between β-diketones and hydroxylamine derivatives, but yields were inconsistent due to competing O-imidoylation pathways. A paradigm shift occurred in the 1980s with the adoption of 1,3-dipolar cycloadditions, where nitrile oxides generated from hydroximoyl chlorides reacted with acetylene equivalents to form isoxazole cores.

Key advancements include solvent optimization to control regioselectivity. For instance, aqueous methanol with diisopropylethylamine (DIPEA) as a base was shown to favor 3,4,5-trisubstituted isoxazoles over furoxan byproducts (Table 1). This method achieved 98% yield for 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxylic acid methyl ester under ambient conditions, highlighting the role of polar protic solvents in stabilizing transition states.

Table 1: Solvent and Base Effects on Isoxazole Formation

| Solvent System | Base | Reaction Time (h) | Isoxazole Yield (%) |

|---|---|---|---|

| 95% Water/5% Methanol | DIPEA | 1 | 98 |

| Dichloromethane | TEA | 2 | 50 |

| Phosphate Buffer | DIPEA | 2 | 7 |

The introduction of nitro groups at the 5-position of furyl substituents emerged as a strategy to enhance redox activity, enabling applications in prodrug systems targeting anaerobic pathogens. Contemporary approaches employ ultrasound-assisted synthesis to reduce reaction times from hours to minutes while maintaining regiochemical fidelity.

Positional Isomerism in Poly-Substituted Isoxazole Systems

Positional isomerism in 3,5-bis(5-nitro-2-furyl)isoxazolecarboxylates arises from the electronic interplay between substituents and the innate asymmetry of the isoxazole ring. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for protons adjacent to nitro groups (δ 8.2–8.5 ppm) versus ester functionalities (δ 4.3–4.6 ppm), enabling precise structural elucidation.

Density functional theory (DFT) calculations demonstrate that the 3,5-substitution pattern minimizes steric clash between furyl rings, with a dihedral angle of 112° between the isoxazole plane and nitro groups. This configuration stabilizes the molecule through intramolecular hydrogen bonding between the nitro oxygen and ester carbonyl, as evidenced by X-ray crystallography.

Regioselectivity challenges persist in synthesizing alternative isomers. For example, attempts to prepare 4,5-bis(5-nitro-2-furyl) analogs via [3+2] cycloadditions result in <15% yields due to unfavorable dipole alignment. Recent breakthroughs use directing groups, such as sulfonyl auxiliaries, to enforce ortho-substitution, achieving 78% selectivity for 3,4,5-trisubstituted variants.

Properties

CAS No. |

22996-55-0 |

|---|---|

Molecular Formula |

C14H9N3O9 |

Molecular Weight |

363.24 g/mol |

IUPAC Name |

ethyl 3,5-bis(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H9N3O9/c1-2-23-14(18)11-12(7-3-5-9(24-7)16(19)20)15-26-13(11)8-4-6-10(25-8)17(21)22/h3-6H,2H2,1H3 |

InChI Key |

KEFZGUAPYINZLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Isoxazolecarboxylic Acid, 3,5-bis(5-nitro-2-furyl)-, Ethyl Ester

General Synthetic Strategy

The synthesis of ethyl esters of substituted isoxazolecarboxylic acids, including 3,5-bis(5-nitro-2-furyl) derivatives, generally involves:

- Formation of the isoxazole ring via 1,3-dipolar cycloaddition reactions between nitrile oxide intermediates and activated alkynes or alkenes.

- Introduction of nitro-furyl substituents at the 3 and 5 positions of the isoxazole ring.

- Esterification to yield the ethyl ester functionality at the 4-position carboxylic acid.

Specific Synthetic Routes

Cycloaddition of Nitrile Oxides to Activated Alkynes

A well-documented method involves the in situ generation of nitrile oxides from aldoximes, which then undergo 1,3-dipolar cycloaddition with activated alkynes such as acetylenedicarboxylic acid diesters to form isoxazole-4,5-dicarboxylic acid diesters. This method is adaptable for the synthesis of various substituted isoxazoles by selecting appropriate starting materials.

- Reaction conditions: Typically, aldoximes are oxidized with hypohalite solutions (e.g., sodium hypochlorite) to generate nitrile oxides in situ.

- Advantages: High regioselectivity and the possibility to introduce diverse substituents.

- Limitations: Requires careful control of reaction conditions due to the high reactivity of nitrile oxides.

Hydroxylamine-Mediated Cyclization of α-Keto Esters

Another approach involves the reaction of hydroxylamine with α-keto esters to form 5-substituted 3-isoxazolols, which can be further functionalized. This method is noted for its simplicity and efficiency under mild conditions.

- Typical procedure: Mixing hydroxylamine hydrochloride with α-keto esters in ethanol under reflux for 2 hours.

- Yields: Moderate to high yields (around 80-90%) with minimal by-products.

- Application: Suitable for preparing isoxazole derivatives with furyl substituents.

Use of Ethyl 2-Cyano-3-ethoxy-2-butenoate as a Key Intermediate

According to patent literature, 5-amino-3-methyl-4-isoxazolecarboxylic acid ethyl esters can be synthesized by reacting ethyl 2-cyano-3-ethoxy-2-butenoate with hydroxylamine released from hydroxylamine hydrochloride using sodium ethoxide or tertiary amines. This method yields high purity products (up to 93%) but requires strict anhydrous and temperature-controlled conditions.

- Modification: Use of tertiary amines to release hydroxylamine improves reaction practicality and yield.

- Outcome: High purity ethyl esters suitable for further derivatization.

Detailed Research Outcomes and Data Tables

Comparative Yields and Reaction Conditions

Reaction Scheme Example (Hydroxylamine and α-Keto Ester)

$$

\text{α-Keto ester} + \text{NH}_2\text{OH} \rightarrow \text{Isoxazole derivative (ethyl ester)}

$$

- Hydroxylamine attacks the keto group forming an oxime intermediate.

- Cyclization occurs to form the isoxazole ring.

- Ester functionality is retained from the α-keto ester.

Summary and Recommendations

- The most efficient and practical method for preparing ethyl esters of 4-isoxazolecarboxylic acid derivatives with 3,5-bis(5-nitro-2-furyl) substitution involves hydroxylamine-mediated cyclization of suitably substituted α-keto esters under reflux in ethanol, offering high yields and purity with manageable reaction conditions.

- The nitrile oxide cycloaddition method is valuable for synthesizing isoxazole diesters but may require more complex starting materials and control of reactive intermediates.

- The use of ethyl 2-cyano-3-ethoxy-2-butenoate as a substrate with hydroxylamine released by tertiary amines provides a high-yield route to ethyl isoxazolecarboxylates, though it demands strict anhydrous conditions and temperature control.

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The nitrofuran groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The isoxazole ring allows for substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

The compound has been identified as an inhibitor of heat shock proteins , which play a critical role in cellular stress responses. The inhibition of these proteins can induce apoptosis in cancer cells, making the compound a promising candidate for anticancer therapies . Research indicates that derivatives of isoxazole compounds possess antimicrobial and anti-inflammatory properties , further enhancing their therapeutic potential .

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as a valuable scaffold for developing new drugs. Its ability to enhance solubility and bioavailability due to the ethyl ester functional group makes it suitable for various formulations.

Potential Therapeutic Uses

- Anticancer Agent : Targeting heat shock proteins involved in tumor growth.

- Antimicrobial Agent : Addressing bacterial infections through its broad-spectrum activity.

- Anti-inflammatory Agent : Reducing inflammation in various pathological conditions .

Veterinary Medicine

The compound's derivatives have shown promise in veterinary applications, particularly for combating endoparasites. Research into 3-aryl-substituted isoxazole derivatives has highlighted their effectiveness against parasitic infections in animals .

Synthesis and Structural Insights

The synthesis of 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester typically involves several key steps that require precise control over reaction conditions to ensure high yields and purity. The structural uniqueness of this compound stems from its dual nitro-substituted furan groups, which enhance its biological activity compared to other similar compounds .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various biological assays:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester involves its interaction with specific molecular targets. The nitrofuran groups are known to interact with bacterial enzymes, leading to the inhibition of essential metabolic processes. This compound may also interact with other molecular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues with 5-Nitro-2-Furyl Substituents

Compounds bearing 5-nitro-2-furyl groups are frequently studied for their biological activities. For example:

- N-[3,5-bis(trifluoromethyl)phenyl]-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (from ) shares the 5-nitro-2-furyl moiety but incorporates a thiazolidinone core instead of isoxazole. Its molecular formula (C₂₀H₁₃F₆N₅O₆S₃) and elemental composition (C: 34.34%, H: 1.87%, N: 10.01%) differ significantly from the target compound, reflecting the impact of the trifluoromethylphenyl group .

- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide () demonstrated carcinogenic activity in rats, inducing mammary and renal tumors.

Key Differences:

- Core Structure: The isoxazole core in the target compound offers distinct electronic and steric properties compared to thiazolidinone or thiazole cores.

Isoxazolecarboxylic Esters with Varied Substituents

Ethyl 4-isoxazolecarboxylates with different substituents provide insights into structural-activity relationships:

*Estimated molecular formula based on structure.

Spectral Data:

- ¹H-NMR : Isoxazole protons typically resonate between δ 6.0–8.0 ppm. The nitro-furyl groups would introduce additional deshielding, shifting signals upfield .

- MS : Molecular ion peaks for ethyl isoxazolecarboxylates are typically observed as [M+Na]⁺ (e.g., 366.3 for compound 10a in ) .

Functional Group Impact on Properties

- Ethyl Ester : Improves lipophilicity compared to free acids, aiding membrane permeability in biological systems.

- Heterocyclic Cores : Isoxazoles are less basic than thiazoles or oxazoles due to reduced lone pair availability, affecting reactivity .

Biological Activity

4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester is a compound characterized by its unique isoxazole ring structure and the presence of two nitro-substituted furan groups. This structural configuration contributes significantly to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H9N3O9

- Molecular Weight : Approximately 363.24 g/mol

- CAS Registry Number : 22996-55-0

The compound's ethyl ester functional group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications .

Inhibition of Heat Shock Proteins

One of the primary biological activities of this compound is its role as an inhibitor of heat shock proteins (HSPs). HSPs are essential for cellular stress responses and are implicated in several cancers. The inhibition of these proteins can induce apoptosis in cancer cells, positioning this compound as a potential candidate for anticancer therapies.

Antimicrobial and Anti-inflammatory Properties

Derivatives of isoxazole compounds, including this specific ester, have shown antimicrobial and anti-inflammatory properties. These effects broaden the therapeutic potential of the compound beyond oncology .

The interaction studies suggest that 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester may engage with various biological targets. These interactions could include binding to DNA or RNA structures or modulating protein functions within cells. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy.

Study on Immunosuppressive Properties

A study investigated the immunosuppressive properties of isoxazole derivatives. The synthesized compounds were tested for their ability to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). Results indicated that certain derivatives exhibited significant antiproliferative activity without apparent toxicity against A549 cell lines. This suggests a potential application in immunomodulation .

Cytotoxicity and Pro-apoptotic Effects

Research on related compounds has demonstrated that they can elicit strong increases in the expression of pro-apoptotic markers such as caspases and Fas in Jurkat cells. This indicates a pro-apoptotic action that could be leveraged for therapeutic applications in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | C10H13N3O4 | Contains an isoxazole ring; used in various chemical syntheses |

| 5-Methyl-4-nitro-3-isoxazolecarboxylic acid | C5H4N2O5 | Exhibits antimicrobial properties; simpler structure |

| Isoxazoline Derivatives | Varies | Known for anticancer properties; often involve modifications to the isoxazole structure |

The unique dual nitro-substituted furan groups in 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester enhance its biological activity compared to other similar compounds, particularly regarding its effectiveness as a heat shock protein inhibitor.

Q & A

Q. What are the common synthetic routes for ethyl 4-isoxazolecarboxylate derivatives, and how can they be adapted for introducing 5-nitro-2-furyl substituents?

- Methodological Answer : The general synthesis of 4-isoxazolecarboxylic esters involves condensation reactions between nitroalkanes and enamino esters under acidic conditions . For introducing 5-nitro-2-furyl groups, the nitro-furan precursors must first be synthesized via nitration of furan derivatives, followed by coupling to the isoxazole core. Key steps include:

- Nitro-furan synthesis : Nitration of 2-furyl derivatives using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

- Cyclization : Reacting the nitro-furyl intermediate with a β-ketoester (e.g., ethyl acetoacetate) in the presence of hydroxylamine hydrochloride to form the isoxazole ring .

Critical Parameters : - Temperature control during nitration to prevent decomposition.

- Use of anhydrous conditions to minimize hydrolysis of the ester group.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3,5-bis(5-nitro-2-furyl) substituents on the isoxazole ring?

- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential:

- ¹H NMR : Look for distinct peaks corresponding to the furyl protons (δ 7.2–8.0 ppm) and nitro group deshielding effects on adjacent carbons .

- IR : Confirm the presence of nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester carbonyl (1720–1700 cm⁻¹) groups .

- HRMS : Verify molecular ion peaks and fragmentation patterns consistent with the bis-nitro-furyl structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of 3,5-bis(5-nitro-2-furyl) derivatives?

- Methodological Answer : Side reactions (e.g., over-nitration, ester hydrolysis) can be minimized by:

- Stepwise Nitration : Introduce nitro groups sequentially to avoid steric hindrance and improve regioselectivity .

- Protecting Groups : Temporarily protect the ester functionality using tert-butyl groups, which are stable under nitration conditions .

- Catalytic Optimization : Use Lewis acids like ZnCl₂ to enhance cyclization efficiency and reduce reaction time .

Example Optimization Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Without ZnCl₂ | 45 | 85% |

| With ZnCl₂ (10 mol%) | 72 | 93% |

| Stepwise nitration | 68 | 91% |

Q. What strategies resolve contradictions in reported biological activity data for nitro-furyl-substituted isoxazole derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning, assay conditions, or redox properties of nitro groups. To reconcile

- Structural Reanalysis : Use X-ray crystallography or NOESY NMR to confirm substituent regiochemistry .

- Standardized Assays : Compare activities under identical conditions (e.g., pH, cell lines) to isolate structural effects .

- Metabolic Stability Testing : Evaluate nitro group reduction kinetics in vitro, as premature degradation in some assays may mask true activity .

Q. How can computational modeling guide the design of 3,5-bis(5-nitro-2-furyl) derivatives for targeted enzyme inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities and electronic properties:

- Docking Studies : Model interactions between nitro groups and enzyme active sites (e.g., nitroreductases) to prioritize derivatives with optimal hydrogen-bonding networks .

- DFT Analysis : Calculate nitro group reduction potentials to identify derivatives with redox stability suitable for prolonged bioactivity .

Example Output :

| Derivative | Binding Energy (kcal/mol) | Reduction Potential (V) |

|---|---|---|

| Parent Compound | -8.2 | -0.45 |

| 3-Me Substituted | -9.1 | -0.38 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.